

# CY7-SE Triethylamine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: CY7-SE triethylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **CY7-SE triethylamine**, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules in various research and drug development applications.

## Core Chemical Properties and Structure

**CY7-SE triethylamine**, also known as Sulfo-Cyanine7 Succinimidyl Ester triethylamine salt, is a member of the cyanine dye family.<sup>[1]</sup> These dyes are characterized by two nitrogen atoms linked by a polymethine chain, a structure that imparts them with long-wavelength absorption and emission profiles, high extinction coefficients, and good water solubility.<sup>[1][2]</sup> The "SE" in its name denotes a succinimidyl ester functional group, which allows for the covalent labeling of primary amines on biomolecules such as proteins and antibodies.<sup>[3]</sup> The triethylamine salt form enhances its solubility and stability.

The core structure of CY7 facilitates its application in sensitive fluorescence-based assays. Its excitation and emission maxima fall within the near-infrared window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and light absorption.<sup>[4]</sup> This property enables deep tissue imaging with a high signal-to-noise ratio, making it an invaluable tool for in vivo studies.<sup>[5]</sup>

## Chemical Structure

The chemical structure of the Sulfo-Cyanine7 NHS ester is characterized by a heptamethine chain connecting two indolenine rings, which are further substituted with sulfonate groups to enhance water solubility. The N-hydroxysuccinimide (NHS) ester group is the reactive moiety for amine conjugation.

Formal Name: 2-[7-[1-[6-[(2,5-dioxo-1-pyrrolidinyloxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, triethylamine salt[6]

## Quantitative Chemical Data

The following table summarizes the key quantitative properties of **CY7-SE triethylamine**.

Property	Value	References
Molecular Formula	C <sub>39</sub> H <sub>45</sub> N <sub>3</sub> O <sub>10</sub> S <sub>2</sub> • C <sub>6</sub> H <sub>15</sub> N	[6]
Molecular Weight	881.1 g/mol	[6]
Excitation Maximum (λ <sub>ex</sub> )	~747 - 750 nm	[3][6]
Emission Maximum (λ <sub>em</sub> )	~773 - 774 nm	[3][6]
Molar Extinction Coefficient (ε)	~240,600 M <sup>-1</sup> cm <sup>-1</sup>	[3]
Solubility	Soluble in DMF and DMSO	[6]
Storage (Powder)	-20°C for up to 3 years	[4]
Storage (In Solvent)	-80°C for up to 1 year	[4]

## Experimental Protocols

### Protein and Antibody Labeling with CY7-SE

This protocol outlines the general procedure for labeling proteins and antibodies with **CY7-SE triethylamine**. Optimization may be required for specific biomolecules.

Materials:

- **CY7-SE triethylamine**

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Protein or antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- 1 M Sodium Bicarbonate
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Protein Preparation:
  - Ensure the protein or antibody is in a buffer free of primary amines (e.g., Tris) and ammonium ions.[\[3\]](#) If necessary, perform a buffer exchange into PBS.
  - Adjust the protein concentration to 2-10 mg/mL.[\[3\]](#)
  - Adjust the pH of the protein solution to  $8.5 \pm 0.5$  using 1 M sodium bicarbonate.[\[3\]](#)
- Dye Preparation:
  - Prepare a 10 mM stock solution of **CY7-SE triethylamine** in anhydrous DMSO.[\[4\]](#) Mix well by vortexing or pipetting. This solution should be freshly prepared for optimal results.[\[1\]](#)
- Conjugation Reaction:
  - Slowly add the CY7-SE stock solution to the protein solution while gently mixing. A common starting molar ratio of dye to protein is 10:1 to 20:1.[\[4\]](#)
  - Incubate the reaction for 60 minutes at room temperature in the dark, with gentle agitation.[\[4\]](#)
- Purification of the Conjugate:

- Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[3]
- Apply the reaction mixture to the column.
- Elute the conjugate with PBS. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[7]
- Collect the colored fractions containing the purified conjugate.
- Characterization and Storage:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the CY7 dye).[7]
  - Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative and store at -20°C or -80°C.[4]

## Quality Control: Determination of Degree of Labeling (DOL)

The DOL, which represents the molar ratio of the dye to the protein, is a critical quality control parameter.[1]

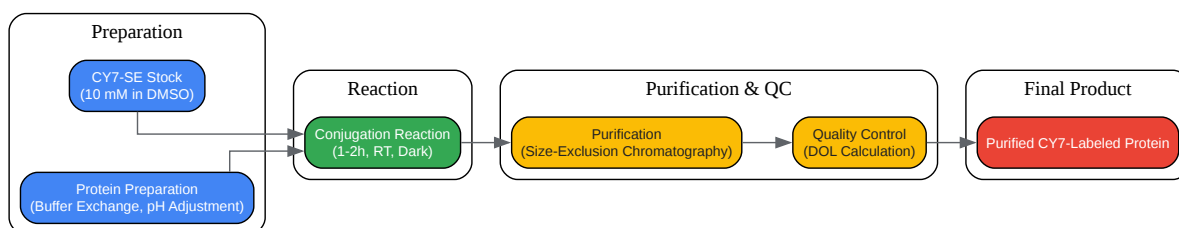
Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A<sub>280</sub>) and at the absorbance maximum of the dye (~750 nm, A<sub>max</sub>) using a spectrophotometer.
- Calculate the concentration of the dye using the Beer-Lambert law:
  - Dye Concentration (M) =  $A_{max} / (\epsilon_{dye} \times \text{path length})$
  - Where  $\epsilon_{dye}$  for CY7 is approximately 240,600 M<sup>-1</sup>cm<sup>-1</sup>. [3]
- Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:
  - Corrected A<sub>280</sub> =  $A_{280} - (A_{max} \times CF_{280})$

- The correction factor (CF280) is the ratio of the dye's absorbance at 280 nm to its absorbance at its  $\lambda_{\text{max}}$ .
- Calculate the protein concentration:
  - Protein Concentration (M) = Corrected A280 / ( $\epsilon_{\text{protein}}$  × path length)
- Calculate the DOL:
  - DOL = Dye Concentration / Protein Concentration

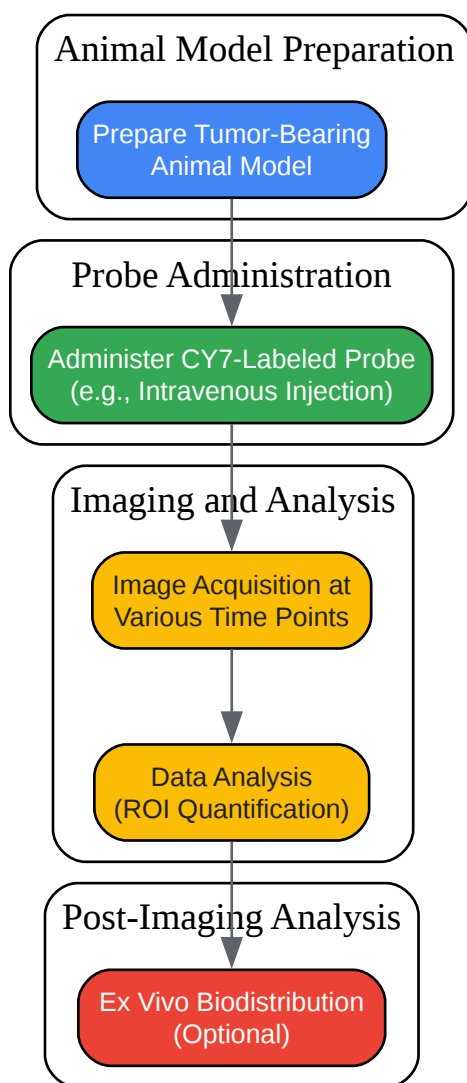
## Visualizing Experimental Workflows

The following diagrams illustrate key experimental processes involving **CY7-SE triethylamine**.



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**Caption:** Experimental workflow for protein conjugation with CY7-SE.



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**Caption:** Workflow for in-vivo tumor imaging using a CY7-labeled probe.

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